molecular formula C28H27N3O2 B2500771 2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide CAS No. 898432-39-8

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide

Cat. No.: B2500771
CAS No.: 898432-39-8
M. Wt: 437.543
InChI Key: FOJOUMBOEOAYJY-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a tetrahydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate halide under basic conditions.

    Synthesis of the tetrahydroisoquinoline intermediate: This involves the reduction of isoquinoline using hydrogenation or other reducing agents.

    Coupling of intermediates: The final step involves coupling the naphthalen-2-yloxy intermediate with the tetrahydroisoquinoline intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene or tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions could target the pyridine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or DNA.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, such as anti-cancer, anti-inflammatory, or neuroprotective drugs.

Industry

Industrially, it could be used in the synthesis of dyes, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)ethyl]acetamide: Lacks the tetrahydroisoquinoline moiety.

    2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of the tetrahydroisoquinoline moiety and the specific acetamide linkage might confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c32-28(20-33-26-12-11-21-6-1-3-8-23(21)16-26)30-18-27(24-10-5-14-29-17-24)31-15-13-22-7-2-4-9-25(22)19-31/h1-12,14,16-17,27H,13,15,18-20H2,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJOUMBOEOAYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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